molecular formula C14H26N2O2 B1526317 Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1160247-15-3

Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1526317
CAS No.: 1160247-15-3
M. Wt: 254.37 g/mol
InChI Key: ONEXXCWDECZYMU-UHFFFAOYSA-N
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Description

The compound tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is similar to the one you’re asking about. It has a molecular weight of 256.35 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-7-6-14(10-16)5-4-11(8-14)9-15/h11H,4-10,15H2,1-3H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a powder at room temperature and is stored at 4°C . Its molecular weight is 256.35 .

Scientific Research Applications

Synthesis of Spirocyclic and Heterocyclic Compounds

Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which serve as precursors for creating other biologically active heterocyclic compounds. Their work includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, showcasing the compound's utility in forming isomeric condensation products with potential biological relevance Moskalenko & Boev, 2012.

Conformational Analysis and Peptide Synthesis

Fernandez et al. (2002) described the synthesis of spirolactams as pseudopeptides, using derivatives of the compound for peptide synthesis. Their work underlines the compound's role in mimicking the Pro-Leu and Gly-Leu dipeptides, contributing to the understanding of its conformational properties and potential in designing peptide-based drugs Fernandez et al., 2002.

Development of Novel Compounds for Drug Discovery

Meyers et al. (2009) provided scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, demonstrating its value in drug discovery. Their work emphasizes the compound's versatility in accessing chemical spaces complementary to piperidine ring systems, highlighting the strategic importance of spirocyclic compounds in medicinal chemistry Meyers et al., 2009.

Protecting Group Introduction in Amino Acids

Rao et al. (2017) introduced a new reagent for adding Boc-protecting groups to amines, illustrating the compound's relevance in synthesizing N-Boc-amino acids. This highlights its application in peptide synthesis, where protecting groups are crucial for the stepwise construction of peptides without undesired side reactions Rao et al., 2017.

Innovative Scaffolds for Drug Discovery

Chalyk et al. (2017) outlined the synthesis of 6-azaspiro[4.3]alkanes from four-membered-ring ketones, including derivatives similar to the compound . Their work demonstrates the creation of innovative scaffolds for drug discovery, emphasizing the compound's potential as a versatile building block in synthesizing novel bioactive molecules Chalyk et al., 2017.

Safety and Hazards

The compound tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound should be handled with care.

Mechanism of Action

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEXXCWDECZYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719146
Record name tert-Butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-15-3
Record name tert-Butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.40 g (5.59 mmol) of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (Chem. Pharm. Bull.; 52 (6), 675-687, 2004), in 10 mL of a 1N solution of sodium hydroxide in ethanol. 0.164 g (2.80 mmol) of Raney nickel is then added. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (60 psi) at room temperature for 2 hours. The resulting mixture is filtered through a Büchner funnel and the filtrate is then concentrated under reduced pressure. Dichloromethane is added, the aqueous phase is separated out and extracted three times with dichloromethane, and the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate. After evaporating off the solvent, 1.212 g of product are obtained in the form of a colourless oil, which is used without further purification in the following step.
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1.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

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